Thiabendazole

Vue d'ensemble

Description

Le thiabendazole est un dérivé du benzimidazole introduit pour la première fois en 1962. Il est largement utilisé comme antifongique et antiparasitaire. Le this compound est efficace contre une variété de nématodes et est le médicament de choix pour la strongyloïdose. Il a également des applications comme fongicide en agriculture et comme conservateur dans l’industrie alimentaire .

Mécanisme D'action

Le thiabendazole exerce ses effets en se liant à la tubuline fongique, inhibant ainsi la formation de microtubules. Cela perturbe le processus de division cellulaire chez les champignons et les nématodes. Le composé agit également comme un agent chélateur, se liant aux métaux en cas d’empoisonnement par les métaux .

Composés similaires :

Albendazole : Un autre dérivé du benzimidazole utilisé comme antiparasitaire.

Mébendazole : Semblable au this compound, il est utilisé pour traiter les infections à nématodes.

Fénbendazole : Utilisé principalement en médecine vétérinaire pour traiter les infections parasitaires chez les animaux.

Unicité du this compound : Le this compound est unique en raison de son double rôle d’antifongique et d’antiparasitaire. Sa capacité à agir comme agent chélateur le distingue encore des autres composés similaires .

Applications De Recherche Scientifique

Thiabendazole has multiple applications across various fields:

Chemistry: It is used as a precursor for synthesizing new heterocyclic compounds with potential biological activities.

Biology: this compound is used in research to study its effects on fungal and parasitic organisms.

Medicine: It is employed in the treatment of infections caused by nematodes and fungi.

Industry: this compound is used as a fungicide to control mold, blight, and other fungal diseases in fruits and vegetables.

Analyse Biochimique

Biochemical Properties

Thiabendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an inhibitor of microtubule polymerization by binding to β-tubulin, a protein that is essential for the formation of microtubules. This interaction disrupts the normal function of microtubules, leading to the inhibition of cell division and growth. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It inhibits cell division by disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells and parasitic worms. This compound also influences cell signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-tubulin, which prevents the polymerization of microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of cytochrome P450 enzymes, which can result in altered metabolism and detoxification processes. Additionally, it has been shown to modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including increased oxidative stress and DNA damage. In vitro studies have demonstrated that prolonged treatment with this compound can lead to the development of resistance in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively inhibits the growth of parasitic worms and fungi without causing significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. This compound can also affect metabolic flux by inhibiting the activity of key enzymes involved in energy production and detoxification processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, which influence its localization and accumulation. This compound has been shown to accumulate in the liver, kidneys, and gastrointestinal tract, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cellular components. It can also be found in the nucleus, where it modulates gene expression and cell cycle progression. The subcellular localization of this compound is influenced by its chemical structure and post-translational modifications, which can direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le thiabendazole peut être synthétisé par condensation de l’ortho-phénylène diamine ou de l’ortho-nitroaniline avec un dérivé d’acide carboxylique. Le processus de cyclisation implique un couplage au niveau de l’azote ortho-phénylène .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l’aide de méthodes de chromatographie liquide haute performance (CLHP) et de chromatographie liquide ultra-performante (CLUHPLC). Ces méthodes garantissent la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le thiabendazole subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : Le this compound peut être oxydé à l’aide de réactifs comme le peroxyde d’hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent l’halogénation à l’aide de réactifs comme le chlore ou le brome.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoliques substitués, qui présentent des activités biologiques diverses .

4. Applications de la recherche scientifique

Le this compound a de multiples applications dans divers domaines :

Comparaison Avec Des Composés Similaires

Albendazole: Another benzimidazole derivative used as an antiparasitic agent.

Mebendazole: Similar to thiabendazole, it is used to treat nematode infections.

Fenbendazole: Used primarily in veterinary medicine for treating parasitic infections in animals.

Uniqueness of this compound: this compound is unique due to its dual role as both an antifungal and antiparasitic agent. Its ability to act as a chelating agent further distinguishes it from other similar compounds .

Propriétés

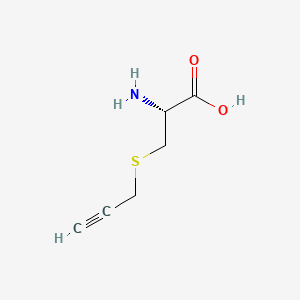

IUPAC Name |

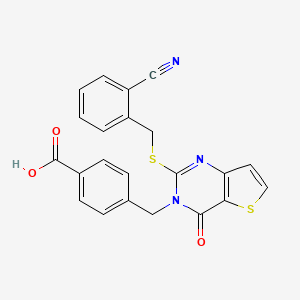

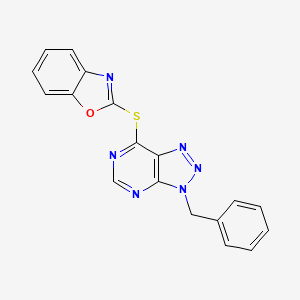

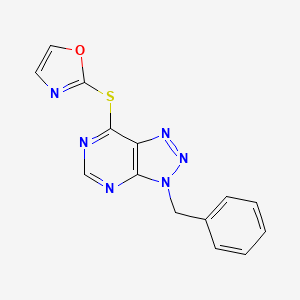

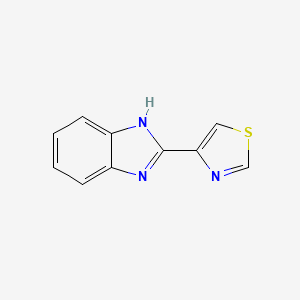

4-(1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tiabendazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tiabendazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021337 | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic., Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ], Solid | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons, In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C, Slightly soluble in ethanol, In water, 50 mg/L at 25 °C, 1.38e-01 g/L | |

| Record name | SID4262837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/ | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 4X10-9 mm Hg at 25 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase., Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible., Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals, Off-white powder, White to practically white powder, White to tan crystals | |

CAS No. |

148-79-8 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiabendazole [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(4-thiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiabendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1Q45E87DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

579 to 581 °F (NTP, 1992), 304-305 °C, 300 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and properties of thiabendazole?

A1: this compound (2-(4-thiazolyl) benzimidazole) has the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol. [] Spectroscopic data, including ultraviolet (UV) spectrophotometry, can be used for its identification and quantification. []

Q2: How does this compound perform under various conditions and in different applications?

A2: this compound is often applied as a post-harvest treatment for various fruits and vegetables to prevent fungal growth during storage. [, ] Studies demonstrate its efficacy against blue mold in apples caused by Penicillium expansum, even in this compound-resistant strains, highlighting its potential in resistance management strategies. [] Research has also explored its application via soil injection to protect peanut plants from fungal diseases. []

Q3: How stable is this compound under different storage conditions?

A3: While generally stable, this compound’s stability can be affected by factors such as temperature, humidity, and exposure to light. [] Specific formulation strategies, like encapsulation in nanoparticles, can enhance its stability and potentially improve its efficacy and bioavailability. []

Q4: How do modifications to the this compound structure affect its activity?

A4: Research suggests that the benzimidazole core of this compound is essential for its activity. [, ] Modifications to this core or the thiazole ring can significantly impact its potency, selectivity, and potential for resistance development. [, ] For example, studies on E. coli methionine aminopeptidase (MetAP) inhibition demonstrated that this compound analogs with metal-binding motifs exhibited higher inhibitory activity, emphasizing the importance of specific structural elements. []

Q5: How is this compound absorbed, distributed, metabolized, and excreted in animal models?

A5: Studies in animal models, such as laying hens, demonstrate that this compound is readily absorbed after oral administration and distributed to various tissues, including eggs. [] It is primarily metabolized in the liver, with 5-hydroxythis compound being a major metabolite. [, ] The excretion profile varies depending on the species and dosage. []

Q6: What in vitro and in vivo models have been used to study the efficacy of this compound?

A6: this compound’s efficacy has been extensively studied in both in vitro and in vivo models. Cell-based assays, such as those using Hn5 head and neck squamous carcinoma cells, have shown dose-dependent and time-dependent inhibition of cell proliferation. [] Animal models, including mice infected with parasites like Angiostrongylus cantonensis and Trichinella spiralis, have been used to evaluate its antiparasitic activity and compare it to other drugs like flubendazole. []

Q7: Are there concerns about resistance development to this compound?

A7: Yes, the development of resistance to this compound, particularly in fungal pathogens, is a significant concern. [, , ] Research has identified resistant strains of Fusarium sambucinum in potato tubers treated with this compound, emphasizing the need for alternative control measures and resistance management strategies. [, , ] Cross-resistance to other benzimidazole fungicides is also a possibility, necessitating careful monitoring and management. [, ]

Q8: What analytical methods are used to quantify this compound in different matrices?

A8: Various analytical methods have been employed to determine this compound levels in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors, such as UV or diode array detectors (DAD), is commonly used for its quantification in food samples, including apples, bananas, and wine. [, , ] More recently, advanced techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) offer enhanced sensitivity and selectivity for trace analysis in complex matrices, such as water-pipe tobacco. []

Q9: What are the potential environmental impacts of this compound use?

A9: The persistence and fate of this compound in the environment are important considerations. [] Research has explored its degradation pathways in soil and water, as well as its potential effects on non-target organisms. [, ] Developing strategies to mitigate any negative environmental impacts and exploring alternative control methods are crucial for sustainable agriculture and environmental protection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.